molecular formula C42H28Br2 B1505707 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene CAS No. 22932-54-3

1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene

Cat. No.: B1505707
CAS No.: 22932-54-3
M. Wt: 692.5 g/mol
InChI Key: WGIOZVUGESOGBD-UHFFFAOYSA-N
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Description

1,1’:2’,1’‘-Terphenyl, 4-bromo-4’-(4-bromophenyl)-3’,5’,6’-triphenyl- is a complex organic compound with a unique structure characterized by multiple phenyl groups and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’:2’,1’‘-Terphenyl, 4-bromo-4’-(4-bromophenyl)-3’,5’,6’-triphenyl- typically involves multi-step organic reactions. One common method includes the bromination of terphenyl derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1’:2’,1’‘-Terphenyl, 4-bromo-4’-(4-bromophenyl)-3’,5’,6’-triphenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield phenyl derivatives, while oxidation can produce quinones or other oxygenated compounds .

Scientific Research Applications

1,1’:2’,1’‘-Terphenyl, 4-bromo-4’-(4-bromophenyl)-3’,5’,6’-triphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’:2’,1’‘-Terphenyl, 4-bromo-4’-(4-bromophenyl)-3’,5’,6’-triphenyl- involves its interaction with specific molecular targets. The bromine atoms and phenyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,1’:3’,1’'-terphenyl
  • 4,4’'-Dibromo-p-terphenyl
  • 4-Bromo-1,1’:2’,1’'-terphenyl

Uniqueness

1,1’:2’,1’‘-Terphenyl, 4-bromo-4’-(4-bromophenyl)-3’,5’,6’-triphenyl- is unique due to its specific arrangement of bromine atoms and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H28Br2/c43-35-25-21-33(22-26-35)41-37(29-13-5-1-6-14-29)38(30-15-7-2-8-16-30)42(34-23-27-36(44)28-24-34)40(32-19-11-4-12-20-32)39(41)31-17-9-3-10-18-31/h1-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIOZVUGESOGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H28Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30711258
Record name 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30711258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22932-54-3
Record name 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30711258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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